Larazotide acetate

描述

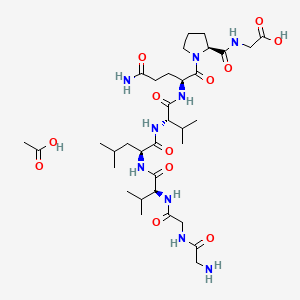

Larazotide acetate is a synthetic peptide composed of eight amino acids. It functions as a tight junction regulator and is primarily studied for its potential in treating celiac disease. This compound works by restoring the integrity of the intestinal barrier, which is often compromised in individuals with celiac disease .

准备方法

合成路线和反应条件

拉扎肽乙酸盐是通过固相肽合成 (SPPS) 合成的。该方法涉及将氨基酸依次添加到固定在固体树脂上的生长肽链上。该过程包括以下步骤:

树脂负载: 将第一个氨基酸连接到树脂上。

脱保护: 去除氨基酸上的保护基团。

偶联: 将下一个氨基酸添加到链中。

重复: 重复步骤 2 和 3,直到达到所需的肽序列。

裂解: 肽从树脂上裂解并纯化.

工业生产方法

拉扎肽乙酸盐的工业生产遵循与实验室合成相同的原理,但规模更大。通常使用自动肽合成器来提高效率和一致性。 最终产品经过严格的纯化和质量控制,以确保其有效性和安全性 .

化学反应分析

反应类型

拉扎肽乙酸盐在合成过程中主要发生肽键形成。 在正常的生理条件下,它通常不参与氧化、还原或取代反应 .

常用试剂和条件

试剂: 保护的氨基酸、偶联试剂(例如,HBTU、DIC)和脱保护剂(例如,TFA)。

主要形成的产物

形成的主要产物是拉扎肽乙酸盐肽本身。 副产物可能包括截短的肽或序列不完整的肽,这些副产物会在纯化过程中去除 .

科学研究应用

Clinical Trials

-

Phase II and III Trials : Larazotide acetate has undergone extensive clinical testing. In various trials, it has demonstrated efficacy in reducing gluten-induced symptoms and immune responses in patients with celiac disease.

- Study Design : A randomized, double-blind, placebo-controlled study involving 184 patients was conducted to assess the efficacy of this compound during a gluten challenge. Patients were given doses of 1 mg, 4 mg, or 8 mg three times daily for six weeks while consuming gluten .

- Results : The 1 mg dose significantly limited gluten-induced symptoms as measured by the Gastrointestinal Symptom Rating Scale (P = 0.002) and reduced anti-tissue transglutaminase antibody levels compared to placebo .

-

Persistent Symptoms : Another study focused on patients experiencing persistent symptoms despite adhering to a gluten-free diet. Results indicated that this compound at a dose of 0.5 mg effectively reduced symptom days and improved patient-reported outcomes .

- Table 1: Summary of Clinical Trial Outcomes

| Study | Dose (mg) | Symptom Reduction (%) | Anti-tTG Antibody Reduction | P-Value |

|-------|-----------|-----------------------|-----------------------------|---------|

| Trial 1 | 1 | Significant | Yes | 0.002 |

| Trial 2 | 0.5 | 26% | Yes | 0.017 |

- Table 1: Summary of Clinical Trial Outcomes

Mechanistic Studies

Research has also explored this compound's impact on intestinal permeability through mechanistic studies using animal models.

- Ischemic Injury Recovery : A study involving ischemia-injured porcine tissue showed that this compound enhanced transepithelial electrical resistance, indicating improved tight junction integrity post-injury .

Safety Profile

The safety profile of this compound has been comparable to placebo across multiple studies. Adverse events were generally mild and similar between treatment and control groups, suggesting a favorable tolerance among patients .

Broader Applications

While primarily focused on celiac disease, this compound's mechanism may have implications for other gastrointestinal disorders characterized by increased intestinal permeability, such as inflammatory bowel disease (IBD). Ongoing research is necessary to explore these potential applications further.

作用机制

拉扎肽乙酸盐通过抑制增高肠道通透性的蛋白质——宗蛋白的作用而发挥紧密连接调节剂的作用。它与宗蛋白受体结合,阻止紧密连接的分解,并保持肠道屏障的完整性。 这种作用有助于减少有害物质进入血液,从而减轻乳糜泻中由麸质引发的免疫反应 .

相似化合物的比较

类似化合物

宗蛋白拮抗剂: 其他抑制宗蛋白活性的化合物。

基于肽的紧密连接调节剂: 调节紧密连接的类似肽。

独特性

拉扎肽乙酸盐因其特定的作用机制及其在乳糜泻临床试验中的有效性而具有独特性。 与其他化合物不同,它直接靶向宗蛋白通路,使其成为治疗涉及肠道通透性的疾病的有希望的治疗剂 .

生物活性

Larazotide acetate, a synthetic 8-amino acid peptide, is primarily recognized for its role as a tight junction (TJ) regulator. It was developed to assist in managing celiac disease (CeD) symptoms, particularly in patients who continue to experience issues despite adhering to a gluten-free diet (GFD). This article will delve into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and emerging research findings.

This compound functions by regulating the integrity of tight junctions in the intestinal epithelium. Tight junctions are crucial for maintaining intestinal barrier function and preventing the passage of harmful substances, such as gluten, into the submucosa. The compound promotes the assembly of tight junction proteins and rearranges actin filaments, thereby inhibiting gluten-induced TJ disruption and reducing intestinal permeability .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in managing symptoms associated with celiac disease:

- Phase II Trials : A multicenter, randomized, double-blind, placebo-controlled study assessed doses of 0.5 mg, 1 mg, and 2 mg administered three times daily. The primary endpoint focused on the reduction of gastrointestinal symptoms measured by the Celiac Disease Gastrointestinal Symptom Rating Scale (GSRS). The results indicated that the 0.5 mg dose significantly reduced symptoms compared to placebo (p=0.022) and improved patient-reported outcomes .

- Gluten Challenge Studies : In trials involving gluten challenges, this compound demonstrated a reduction in gluten-induced immune reactivity and associated symptoms. For instance, patients receiving 1 mg of this compound showed a significant decrease in anti-tissue transglutaminase IgA levels compared to placebo .

- Long-Term Use : A follow-up study indicated that this compound not only alleviated gastrointestinal symptoms but also reduced non-gastrointestinal symptoms such as headaches and fatigue .

Safety Profile

The safety profile of this compound has been generally favorable across various studies. Adverse events reported were comparable between treatment and placebo groups, indicating that this compound is well-tolerated among patients .

Emerging Research Findings

Recent studies have expanded the potential applications of this compound beyond celiac disease:

- COVID-19 Related Research : this compound has been investigated for its potential benefits in treating inflammatory conditions associated with COVID-19. In pediatric patients with multisystem inflammatory syndrome (MIS-C), those treated with this compound experienced quicker resolution of gastrointestinal symptoms and reduced levels of inflammatory markers compared to those not receiving the treatment .

- Antiviral Activity : Preliminary findings suggest that derivatives of this compound may exhibit antiviral properties against SARS-CoV-2 by binding to viral proteases essential for replication. This opens avenues for further exploration into its use as an antiviral agent .

Summary Table of Key Clinical Findings

属性

IUPAC Name |

acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGCNONRVCGHAT-UFIKZEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007986 | |

| Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881851-50-9 | |

| Record name | Larazotide acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。